CY5-YNE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C36H43N3O7S2 |

|---|---|

分子量 |

693.9 g/mol |

IUPAC名 |

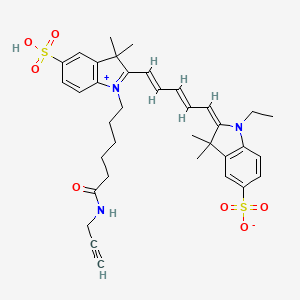

(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) |

InChIキー |

SDCASIAEYVOHMO-UHFFFAOYSA-N |

異性体SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

正規SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Spectral Signature of CY5-YNE: A Technical Guide for Researchers

For Immediate Release

In the intricate landscape of molecular biology and drug development, the ability to precisely visualize and track biomolecules is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, cyanine dyes stand out for their exceptional brightness and photostability. This technical guide provides an in-depth analysis of the spectral properties of CY5-YNE, a member of the cyanine family featuring a terminal alkyne group for facile conjugation via click chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the effective utilization of this compound in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Core Spectral Properties of this compound

This compound is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its emission in a spectral region where cellular autofluorescence is minimal.[1] The core spectral characteristics of the Cy5 fluorophore, which dictates the properties of this compound, are summarized below. These values are representative and can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

| Property | Value | Unit |

| Excitation Maximum (λex) | ~649 - 651 | nm |

| Emission Maximum (λem) | ~666 - 670 | nm |

| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | - |

| Recommended Laser Lines | 633, 647 | nm |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is crucial for quantitative and reproducible experimental design. The following protocols outline the standard methodologies for measuring the key spectral parameters.

Measurement of Absorbance and Emission Spectra

This protocol details the procedure for determining the maximum absorbance (λabs_max) and emission (λem_max) wavelengths of this compound.

Materials:

-

This compound solution of known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Absorbance Spectrum:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to achieve an absorbance maximum between 0.1 and 1.0.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the this compound solution across a wavelength range of approximately 500 nm to 750 nm.[2]

-

The wavelength at which the highest absorbance is recorded is the λabs_max.

-

-

Emission Spectrum:

-

Use the same this compound solution, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[2]

-

Set the excitation wavelength of the fluorometer to the determined λabs_max.[2]

-

Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to about 800 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the λem_max.

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Procedure:

-

Prepare a series of this compound solutions of known concentrations in the desired solvent.

-

Measure the absorbance of each solution at the λabs_max using a UV-Vis spectrophotometer.

-

Plot the absorbance values against the corresponding molar concentrations.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution

-

A quantum yield standard with a known Φ value and spectral properties similar to this compound (e.g., Cresyl Violet in methanol).

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curve for both the this compound sample and the reference standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship for both.

-

The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for characterizing the spectral properties of this compound.

Experimental workflow for spectral characterization.

References

CY5-YNE: A Comprehensive Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CY5-YNE, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its spectral properties, experimental protocols for its application in labeling biomolecules, and the underlying chemical principles.

Introduction to this compound

This compound is a fluorescent molecule belonging to the cyanine dye family, functionalized with a terminal alkyne group (-YNE). This alkyne moiety allows for its covalent attachment to azide-modified biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The core fluorophore, CY5, is a bright and photostable dye that emits in the far-red region of the spectrum. This property is highly advantageous for biological imaging due to reduced autofluorescence from cellular components in this spectral range.[2]

The combination of the excellent photophysical properties of the CY5 dye and the bioorthogonal reactivity of the alkyne group makes this compound a powerful tool for the specific and efficient labeling of proteins, nucleic acids, and other biomolecules in complex biological systems.

Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by its CY5 core. The following table summarizes its key spectroscopic properties.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 651 nm | [1][3] |

| Emission Maximum (λem) | ~662 - 670 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [1] |

| Fluorescence Lifetime (τ) | ~1.0 ns |

Bioorthogonal Chemistry with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This compound is a key reagent in two of the most prominent bioorthogonal reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne (like the one in this compound) and an azide to form a stable triazole linkage. This reaction is catalyzed by copper(I) ions.

Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. This is particularly advantageous for live-cell imaging, as the copper catalyst used in CuAAC can be toxic to cells. When using this compound in a SPAAC reaction, the biomolecule of interest is modified with a strained alkyne, and the CY5 dye is functionalized with an azide.

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols

The following are generalized protocols for the labeling of biomolecules using this compound via CuAAC. These should be optimized for specific applications.

Labeling of Oligonucleotides and DNA (CuAAC)

This protocol is adapted for labeling alkyne-modified oligonucleotides with an azide-functionalized CY5.

Materials:

-

Alkyne-modified oligonucleotide

-

CY5-Azide

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

Dimethyl sulfoxide (DMSO)

-

5 mM Ascorbic acid in water (prepare fresh)

-

10 mM Copper(II)-TBTA stock in 55% DMSO

-

Nuclease-free water

-

Acetone or ethanol for precipitation

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the total reaction volume and vortex.

-

Add the CY5-Azide stock solution (typically 1.5-fold molar excess over the oligonucleotide) and vortex.

-

Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.

-

Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate the reaction at room temperature overnight, protected from light.

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet with acetone.

-

Dry the pellet and resuspend in a suitable buffer.

Labeling of Proteins in Cell Lysate (CuAAC)

This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate.

Materials:

-

Cell lysate containing the modified protein

-

This compound (or CY5-Azide)

-

Phosphate-buffered saline (PBS)

-

Click-chemistry labeling buffer (containing a copper ligand like THPTA)

-

20 mM CuSO₄ in water

-

300 mM Sodium ascorbate in water (prepare fresh)

-

DMSO

Procedure:

-

In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS.

-

Add 20 µL of a 2.5 mM stock solution of the corresponding CY5-alkyne or CY5-azide in DMSO or water.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the reaction by adding 10 µL of fresh 300 mM sodium ascorbate solution and vortex.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).

Figure 3. General Experimental Workflow for Biomolecule Labeling with this compound.

Applications

The versatility of this compound and its bioorthogonal reactivity have led to its use in a wide array of applications, including:

-

Fluorescence Imaging: Visualizing the localization and dynamics of labeled biomolecules within fixed or living cells.[3]

-

Proteomics: Identifying and quantifying post-translationally modified proteins.

-

Drug Development: Tracking the distribution and target engagement of drug candidates.

-

Nucleic Acid Research: Labeling DNA and RNA for applications in genomics and molecular diagnostics.

Conclusion

This compound is a robust and versatile fluorescent probe for the bioorthogonal labeling of a wide range of biomolecules. Its excellent photophysical properties, combined with the specificity and efficiency of click chemistry, make it an invaluable tool for researchers in cell biology, chemical biology, and drug discovery. The provided protocols offer a starting point for the successful application of this compound in various experimental contexts.

References

In-Depth Technical Guide to CY5-YNE: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key photophysical properties of CY5-YNE, a widely used fluorescent probe in biological research. It details the experimental protocols for determining its quantum yield and extinction coefficient and illustrates a common application in cellular imaging through a detailed workflow.

Core Photophysical Properties of this compound

This compound, also known as CY5 alkyne or Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye functionalized with an alkyne group. This reactive handle allows for its covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The sulfonated form (Sulfo-Cyanine5-alkyne) offers increased water solubility, making it ideal for biological applications.

The quantitative photophysical data for a typical CY5-alkyne derivative are summarized in the table below.

| Property | Value | Unit |

| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.2 | - |

| Excitation Maximum (λ_abs) | ~646 | nm |

| Emission Maximum (λ_em) | ~662 | nm |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using a UV-Vis spectrophotometer and the Beer-Lambert law.

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) with a precisely known concentration.

-

Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λ_max), which is approximately 646 nm for this compound. A blank measurement of the solvent alone is also taken to zero the spectrophotometer.

-

Application of the Beer-Lambert Law: The Beer-Lambert law is given by the equation:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient

-

c is the concentration of the substance

-

l is the path length of the cuvette (typically 1 cm)

-

-

Data Analysis: A plot of absorbance versus concentration is generated. The slope of the resulting linear regression line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized fluorescent standard, is a common technique for its determination.

Methodology:

-

Selection of a Reference Standard: A fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen as the reference standard. A common standard for the far-red region is Cresyl Violet.

-

Preparation of Solutions: A series of solutions of both the this compound sample and the reference standard are prepared with varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

The fluorescence emission spectra of each solution are recorded using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the this compound sample and the reference standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference standard, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

-

Application Workflow: Labeling of Cell-Surface Proteins

This compound is frequently used in "click chemistry" reactions to label and visualize biomolecules in living systems. The following workflow describes the labeling of a specific cell-surface protein.

Sulfo-Cyanine5-Alkyne: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine5-alkyne, a fluorescent dye widely utilized in biological research and drug development for the labeling of various biomolecules. Its high water solubility, exceptional brightness, and reactivity make it an invaluable tool for applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).

Core Properties and Chemical Structure

Sulfo-Cyanine5-alkyne is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The "Sulfo" prefix indicates the presence of one or more sulfonate groups, which confer high hydrophilicity and reduce the tendency for aggregation in aqueous environments. The terminal alkyne group enables its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for covalent attachment to azide-modified molecules.

The chemical structure allows for strong absorption of light in the red region of the visible spectrum and subsequent emission of far-red fluorescence, minimizing autofluorescence from biological samples.

Chemical Structure Visualization

Caption: Generalized 2D structure of Sulfo-Cyanine5-Alkyne.

Quantitative Properties

The following table summarizes the key quantitative properties of a common variant, diSulfo-Cy5 alkyne. These values are essential for experimental design and data analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C35H40N3NaO7S2 | [1][2][3] |

| Molecular Weight | 701.8 g/mol | [1][3] |

| Excitation Maximum (λex) | 646 nm | [1] |

| Emission Maximum (λem) | 662 nm | [1] |

| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, protected from light | [1][4][5] |

Experimental Protocols

The primary application of Sulfo-Cyanine5-alkyne is its conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for bioconjugation using CuAAC.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is adapted for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

Sulfo-Cyanine5-alkyne.

-

Anhydrous Dimethyl sulfoxide (DMSO) or water for dye stock solution.

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).

-

Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).

-

Reducing agent: Freshly prepared sodium ascorbate solution (e.g., 100 mM in water).

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Sulfo-Cyanine5-alkyne in DMSO or water to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a stock solution of the copper ligand (e.g., 200 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the Sulfo-Cyanine5-alkyne stock solution. A molar excess of the dye (typically 4 to 10-fold) over the protein is recommended.

-

Add the copper ligand to the CuSO4 solution in a 2:1 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the protein-dye mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) catalyst.

-

Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, protected from light. The reaction time may be extended (e.g., overnight at 4°C) for sensitive proteins.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

-

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides that have been synthesized with a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide.

-

Sulfo-Cyanine5-azide (note the use of the azide version of the dye for an alkyne-modified oligo).

-

Click chemistry buffer (e.g., 0.1 M phosphate buffer, pH 7).

-

Copper(II) sulfate (CuSO4) solution.

-

Reducing agent (e.g., sodium ascorbate).

-

Purification system (e.g., HPLC or ethanol precipitation).

Procedure:

-

Prepare Stock Solutions: As described in the protein labeling protocol.

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in the click chemistry buffer.

-

Add a 2-5 fold molar excess of Sulfo-Cyanine5-azide.

-

Add CuSO4 to a final concentration of 0.1-1 mM.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the labeled oligonucleotide using reverse-phase HPLC or by ethanol precipitation to remove excess dye and catalyst.

-

Applications in Research and Drug Development

The unique properties of Sulfo-Cyanine5-alkyne make it suitable for a wide range of applications:

-

Fluorescence Microscopy: Labeling of cellular components for high-resolution imaging.

-

Flow Cytometry: Quantification and sorting of labeled cells.

-

In Vivo Imaging: Due to its far-red emission, it can be used for imaging in small animals with deeper tissue penetration and lower autofluorescence.

-

Antibody-Drug Conjugate (ADC) Development: The precise and stable linkage formed by click chemistry is advantageous for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[6][7]

-

Proteomics and Genomics: Labeling of proteins and nucleic acids for detection and analysis.

Conclusion

Sulfo-Cyanine5-alkyne is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and specific reactivity via click chemistry provide researchers and drug developers with a reliable method for a multitude of applications. The provided protocols offer a starting point for the successful conjugation of this dye to proteins and oligonucleotides, enabling advanced studies in chemical biology and therapeutic development.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfo-Cyanine5 alkyne CAS#: [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. axispharm.com [axispharm.com]

The Core Mechanism of CY5-YNE in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for CY5-YNE, a cyanine 5 fluorescent dye functionalized with a terminal alkyne, in the context of click chemistry. It is designed to offer a deep understanding of the underlying principles for researchers leveraging this powerful bioconjugation technique.

Introduction to this compound and Click Chemistry

This compound is a key reagent in molecular biology and drug development, enabling the fluorescent labeling of biomolecules with high specificity and efficiency. It consists of a CY5 core, a bright and photostable fluorophore in the far-red spectrum, and a terminal alkyne group (-YNE). This alkyne moiety is the reactive handle for "click chemistry," a term describing a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biological processes.[1][2]

The two primary forms of click chemistry involving alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is adept at participating in both, offering versatility for a range of experimental designs.

Mechanism of Action: Two Pathways to Covalent Labeling

The core of this compound's functionality lies in the [3+2] cycloaddition reaction between its terminal alkyne and an azide-functionalized molecule, forming a stable triazole linkage. The specific mechanism, however, differs significantly between the copper-catalyzed and strain-promoted approaches.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry, prized for its exceptionally fast reaction rates—often 107 to 108 times faster than the uncatalyzed reaction.[2] This process is not a concerted cycloaddition but rather a stepwise mechanism involving a copper(I) catalyst.

The key steps are as follows:

-

Formation of Copper(I)-Acetylide: The reaction is initiated by the coordination of a copper(I) ion to the terminal alkyne of this compound, forming a copper-acetylide intermediate. This step increases the acidity of the terminal proton, facilitating its removal and activating the alkyne for reaction.

-

Coordination of the Azide: The azide-containing biomolecule then coordinates to the copper center.

-

Cycloaddition and Ring Formation: A six-membered copper metallacycle is formed, followed by ring contraction to a triazolyl-copper derivative.

-

Protonolysis: The final step involves protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for subsequent cycles.

The use of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. These ligands not only enhance the reaction rate but also protect the copper(I) from oxidation to the inactive copper(II) state and can mitigate cellular damage caused by reactive oxygen species that may be generated.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[5] This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain provides the necessary activation energy for the cycloaddition to occur without a catalyst.

In this context, this compound reacts with an azide-functionalized biomolecule that has been pre-conjugated with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[6]

The mechanism is a concerted [3+2] cycloaddition:

-

Molecular Orbital Interaction: The highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the strained alkyne interact.

-

Transition State: This interaction leads to a concerted transition state where the new carbon-nitrogen bonds are formed simultaneously.

-

Triazole Formation: The reaction proceeds to form the stable triazole product, releasing the ring strain of the cyclooctyne.

While SPAAC is highly biocompatible, its reaction rates are generally slower than CuAAC.[7][8] The bulky nature of the CY5 dye and the cyclooctyne can also introduce steric hindrance, potentially slowing the reaction further.[7][8]

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed with biocompatibility.

| Parameter | This compound Property | CuAAC | SPAAC |

| Excitation Max (nm) | ~646-650[9] | Unchanged | Unchanged |

| Emission Max (nm) | ~662-670[9] | Unchanged | Unchanged |

| Quantum Yield (Φ) | ~0.2 (unconjugated)[10] | Can increase upon conjugation[11] | Can increase upon conjugation[11] |

| Second-Order Rate Constant (M-1s-1) | N/A | 104 - 105 | 0.1 - 1.0 (with DBCO) |

| Catalyst Required | N/A | Yes (Copper I) | No |

| Biocompatibility | High | Moderate (potential cytotoxicity) | High |

| Reaction Time | N/A | Minutes to a few hours | Hours to overnight |

| Regioselectivity | N/A | 1,4-disubstituted triazole | Mixture of regioisomers (often close to 1:1) |

Experimental Protocols

The following are generalized protocols for the labeling of proteins with this compound. Optimization may be required for specific applications.

Protocol for CuAAC Labeling of an Azide-Modified Protein

This protocol is a general guideline for the copper-catalyzed click reaction between an azide-modified protein and this compound.

Materials:

-

Azide-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)

-

This compound

-

DMSO (or other suitable organic solvent for this compound)

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)[12]

-

Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)[13]

-

Purification supplies (e.g., spin desalting columns, dialysis cassettes)[14]

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to a final concentration of 2-10 molar excess over the protein. The final DMSO concentration should be kept below 20%.[15]

-

Add the THPTA ligand solution to a final concentration of 5 times the copper concentration.[16]

-

Add the CuSO4 solution to a final concentration of 50-100 µM.[3][17]

-

-

Initiate the Reaction:

-

Purification:

-

Remove the unreacted this compound and copper catalyst using a spin desalting column or through dialysis against a suitable buffer.[14]

-

Protocol for SPAAC Labeling of an Azide-Modified Protein with a DBCO-Linker

This protocol outlines the copper-free click reaction between an azide-modified protein and a DBCO-functionalized CY5.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-CY5

-

DMSO (or other suitable organic solvent for DBCO-CY5)

-

Purification supplies (e.g., spin desalting columns, dialysis cassettes)[14]

Procedure:

-

Prepare Reagents:

-

Dissolve DBCO-CY5 in DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the DBCO-CY5 stock solution to a final concentration of 10-20 molar excess over the protein. The final DMSO concentration should be kept below 20%.[15]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C for 4-12 hours (or overnight at 4°C), protected from light.[15] Reaction times may need to be optimized.

-

-

Purification:

-

Remove the unreacted DBCO-CY5 using a spin desalting column or through dialysis against a suitable buffer.[14]

-

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling biomolecules through click chemistry. The choice between the rapid, copper-catalyzed CuAAC reaction and the highly biocompatible, strain-promoted SPAAC reaction depends on the specific demands of the experiment. By understanding the distinct mechanisms of action and optimizing the reaction conditions, researchers can effectively harness the capabilities of this compound for a wide range of applications in biological imaging and drug development.

References

- 1. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. osti.gov [osti.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. scispace.com [scispace.com]

- 17. jenabioscience.com [jenabioscience.com]

Understanding the Bioorthogonality of CY5-YNE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonality of CY5-YNE, a fluorescent probe widely utilized in chemical biology and drug development. This document details the core principles of its application in bioorthogonal chemistry, quantitative data on its performance, detailed experimental protocols, and visualizations of its use in cellular imaging and pathway analysis.

Introduction to this compound and Bioorthogonality

This compound is a fluorescent dye belonging to the cyanine family, characterized by its bright fluorescence in the far-red region of the spectrum. The key feature of this compound for bioorthogonal applications is the presence of a terminal alkyne group (-YNE). This alkyne serves as a chemical handle for "click chemistry," a class of reactions that are rapid, selective, and high-yielding.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[1][2]. The alkyne group on this compound and its reaction partner, the azide, are abiotic, meaning they are not naturally present in biological systems. This ensures that the labeling reaction is highly specific to the intended target. The most common bioorthogonal reaction involving this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Physicochemical and Spectral Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H43N3O7S2 | [3] |

| Molecular Weight | 693.87 g/mol | [3] |

| Excitation Maximum (Ex) | ~650 nm | [4] |

| Emission Maximum (Em) | ~670 nm | [4] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |

| Solubility | Water, DMSO, DMF |

The Core of Bioorthogonality: The Click Reaction

The primary bioorthogonal reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified target molecule.

Quantitative Data on Bioorthogonality

While specific kinetic data for this compound is not extensively published in a consolidated manner, the CuAAC reaction is generally characterized by high efficiency. The reaction is known to be very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ in the presence of a copper catalyst and accelerating ligands.

Stability: The stability of the terminal alkyne group on this compound in biological environments is a crucial factor for successful labeling. While terminal alkynes are generally stable, their reactivity can be influenced by the local environment. Studies on similar alkyne-modified molecules suggest that they are sufficiently stable in cell culture media and serum for the duration of typical labeling experiments. However, prolonged exposure to complex biological fluids may lead to some degradation.

Specificity: The CuAAC reaction is highly specific for azides and alkynes. The use of a copper catalyst, however, can introduce some level of cytotoxicity. To mitigate this, copper-chelating ligands like THPTA or BTTAA are often employed to protect cells from copper-induced damage and to enhance the reaction rate. Off-target reactions in a cellular context are generally considered to be minimal, especially when using appropriate ligands and optimized reaction conditions.

Experimental Protocols

General Protocol for Copper-Catalyzed (CuAAC) Labeling of Azide-Modified Proteins in Cell Lysate

This protocol provides a general guideline for the fluorescent labeling of azide-modified proteins in a cell lysate using this compound. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog.

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for dissolving this compound

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO or DMF.

-

CuSO₄: 50 mM in water.

-

THPTA: 250 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

-

PBS to the desired final volume.

-

Cell lysate (e.g., 50 µg of total protein).

-

This compound to a final concentration of 50-100 µM.

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA) and add to the reaction mixture to a final copper concentration of 1-2 mM.

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation (Optional, for sample cleanup): Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, remove the supernatant, and resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

-

Analysis: Analyze the labeled proteins by in-gel fluorescence scanning or western blot with an anti-CY5 antibody.

Protocol for Metabolic Labeling and Visualization of Glycoproteins

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

-

Cell line of interest

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar

-

This compound

-

Click chemistry reagents (as in Protocol 4.1)

-

Cell culture medium and supplements

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 1% BSA)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells with wash buffer.

-

-

Click Reaction:

-

Prepare the click reaction cocktail as described in Protocol 4.1.

-

Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells extensively with wash buffer to remove unreacted reagents.

-

Imaging: Mount the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with appropriate filter sets for CY5.

Visualization of Biological Processes

Tracking Viral Entry

This compound, in conjunction with click chemistry, can be a powerful tool to visualize and track the entry of viruses into host cells. By metabolically labeling viral glycoproteins with azide-containing sugars during viral production, the resulting azide-modified viruses can be fluorescently tagged with this compound. This allows for real-time tracking of viral particles as they bind to the cell surface, undergo endocytosis, and traffic through intracellular compartments.

Investigating GPCR Dimerization

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that can form dimers or higher-order oligomers. This compound can be used to study these interactions. For instance, by introducing an azide-bearing unnatural amino acid into one GPCR protomer and a different bioorthogonal handle (e.g., a strained alkyne for copper-free click chemistry) into another, the proximity of the two receptors can be probed. If the protomers are close enough to be considered a dimer, a fluorescent signal can be generated upon the addition of the complementary fluorescent probes, including this compound.

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry, enabling the specific and sensitive fluorescent labeling of biomolecules in complex biological systems. Its application in copper-catalyzed azide-alkyne cycloaddition provides researchers with a robust method for visualizing and tracking cellular processes. This guide has provided an overview of the principles of this compound bioorthogonality, quantitative data, experimental protocols, and examples of its application in studying viral entry and GPCR dimerization. As the field of chemical biology continues to evolve, the use of probes like this compound will undoubtedly play an increasingly important role in unraveling the complexities of biological systems.

References

A Technical Guide to the Solubility of CY5-YNE in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of CY5-YNE (Cyanine 5-alkyne), a widely used fluorescent probe in bioconjugation and imaging applications. Understanding the solubility of this reagent is critical for its effective use in experimental workflows, ensuring optimal reaction conditions and preventing issues such as aggregation and precipitation. This document covers both non-sulfonated and sulfonated forms of this compound, offering detailed data, experimental protocols, and visual aids to facilitate its application in research and development.

Core Concepts: Structure and its Impact on Solubility

The solubility of this compound is fundamentally dictated by its molecular structure. The core cyanine dye structure is largely hydrophobic.[1] Consequently, the presence or absence of polar functional groups, such as sulfonate (-SO₃⁻) groups, dramatically alters its solubility profile.

-

Non-Sulfonated this compound : This form lacks highly polar sulfonate groups, rendering it generally insoluble in aqueous solutions. To achieve dissolution in aqueous reaction mixtures, the use of organic co-solvents is typically required.[2][3][4][5]

-

Sulfonated this compound (Sulfo-CY5-YNE) : The addition of one or more sulfonate groups significantly increases the hydrophilicity of the molecule.[2][4][5][6] This structural modification makes the dye highly soluble in water and aqueous buffers, often eliminating the need for organic co-solvents in labeling reactions.[2][5][6] This is particularly advantageous when working with sensitive biological molecules that can be denatured by organic solvents.

The following diagram illustrates the relationship between the structural characteristics of this compound and its resulting solubility.

Quantitative and Qualitative Solubility Data

The following tables summarize the known solubility of non-sulfonated and sulfonated this compound in various solvents. It is important to note that "soluble" is a qualitative term and the actual maximum concentration may vary depending on the specific isomer, purity, and experimental conditions.

Table 1: Solubility of Non-Sulfonated this compound

| Solvent | Solubility | Quantitative Data | Citation |

| Dimethylformamide (DMF) | Soluble | Not specified | [7] |

| Dimethyl sulfoxide (DMSO) | Soluble | Not specified | [7] |

| Dichloromethane (DCM) | Good | Not specified | |

| Alcohols | Good | Not specified | |

| Water | Very poorly soluble | 200 mg/L (0.4 mM) |

Table 2: Solubility of Sulfonated this compound (Sulfo-CY5-YNE)

| Solvent | Solubility | Quantitative Data | Citation |

| Water | Highly soluble | Not specified | [2][5][6] |

| Aqueous Buffers (e.g., PBS) | Highly soluble | Not specified | [2] |

| Dimethylformamide (DMF) | Soluble | Not specified | |

| Dimethyl sulfoxide (DMSO) | Soluble | 10 mM in DMSO | [8] |

Experimental Protocol for Determining this compound Solubility

This section provides a general protocol for determining the solubility of this compound in a specific solvent. This method is based on visual inspection and can be adapted for both aqueous and organic solvents. For highly accurate quantitative measurements, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) would be required to determine the concentration of the supernatant.

Materials:

-

This compound (non-sulfonated or sulfonated)

-

Solvent of interest (e.g., water, PBS, DMSO, DMF)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and tips

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution (for organic solvents):

-

Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

-

Add a defined volume of the organic solvent (e.g., 100 µL of DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly to dissolve the compound. Visually inspect for any undissolved particles.

-

-

Serial Dilutions:

-

Prepare a series of dilutions of the stock solution or directly weigh smaller amounts of the dye into different tubes.

-

For aqueous solubility determination of non-sulfonated this compound, a series of suspensions with decreasing concentrations should be prepared.

-

-

Equilibration:

-

Incubate the prepared solutions/suspensions at a controlled temperature (e.g., room temperature or 37°C).

-

Agitate the samples for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. For poorly soluble compounds, this may take longer.

-

-

Separation of Undissolved Material:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved this compound.

-

-

Visual Inspection:

-

Carefully observe the supernatant. The highest concentration that results in a clear supernatant with no visible precipitate is considered the solubility limit under those conditions. The presence of a pellet indicates that the concentration has exceeded the solubility limit.

-

-

(Optional) Quantitative Analysis:

-

Carefully remove a known volume of the clear supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a spectrophotometer by measuring the absorbance at its λmax (~650 nm) and applying the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient.

-

The following diagram outlines the general workflow for determining solubility.

Conclusion

The solubility of this compound is a critical parameter for its successful application in biological research. The choice between the non-sulfonated and sulfonated forms should be guided by the specific requirements of the experiment, particularly the nature of the solvent and the sensitivity of the biomolecules to organic co-solvents. By understanding the structural basis of solubility and employing appropriate handling and experimental protocols, researchers can ensure the reliable and reproducible performance of this versatile fluorescent probe.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

CY5-YNE as a Fluorescent Probe for Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-YNE is a far-red fluorescent probe that has emerged as a powerful tool for molecular imaging. This cyanine 5 derivative is functionalized with a terminal alkyne group (-YNE), enabling its covalent attachment to a wide range of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its exceptional spectral properties, including high molar extinction coefficient and good quantum yield in the near-infrared (NIR) window, make it particularly well-suited for applications requiring deep tissue penetration and minimal autofluorescence. This guide provides an in-depth overview of this compound, including its synthesis, properties, and detailed protocols for its application in molecular imaging.

Physicochemical and Spectral Properties of this compound

This compound is a water-soluble, far-red fluorescent probe. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~788 g/mol (protonated) | [1] |

| Appearance | Blue solid | [1] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~671 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649 | [1] |

Synthesis of Alkyne-Functionalized Cyanine Dyes

The synthesis of this compound and similar functionalized cyanine dyes can be achieved through a modular approach. This strategy involves the synthesis of two heterocyclic precursors, one of which is functionalized with the alkyne moiety, followed by their condensation to form the cyanine backbone.

Representative Synthesis Scheme

A generalized, modular synthesis for a heterobifunctional cyanine 5 dye, adaptable for this compound, is outlined below. This approach allows for the introduction of the alkyne group in a late-stage synthesis step, preserving its reactivity.

Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in molecular imaging is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal "click" reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-modified biomolecule.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein containing an azide modification with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

-

Sodium ascorbate stock solution (500 mM in water, freshly prepared)

-

Desalting column (e.g., PD-10)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the required volume of buffer.

-

Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add Reagents: To the protein solution, add the following in order, vortexing gently after each addition:

-

This compound stock solution (to a final concentration of 2-5 molar excess over the protein)

-

CuSO₄/THPTA premix (to a final copper concentration of 1-2 mM)

-

Freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM)

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted this compound and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for CY5).

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Dye Concentration (M) = A₆₅₀ / ε_CY5

-

DOL = Moles of Dye / Moles of Protein

(CF is the correction factor for CY5 absorbance at 280 nm, typically ~0.05)

-

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer (PBS with 1 mM CuSO₄, 5 mM THPTA, 10 mM sodium ascorbate)

-

This compound

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-modified sugar for 24-48 hours to allow for its incorporation into nascent glycans.

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash cells with PBS.

-

-

Click Reaction:

-

Prepare the click reaction buffer containing this compound (final concentration 5-20 µM).

-

Incubate the cells with the click reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells extensively with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the CY5-labeled glycans using a fluorescence microscope with appropriate filter sets for CY5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

Application in Elucidating Signaling Pathways

While direct elucidation of entire signaling cascades with this compound is complex, it is an invaluable tool for studying specific components of these pathways, such as receptor dynamics and enzyme activity.

Example: Probing GPCR-Ligand Interactions

Fluorescently labeled ligands are instrumental in studying G-protein coupled receptor (GPCR) signaling. A clickable ligand can be synthesized and then labeled with this compound. This allows for the investigation of ligand binding kinetics, receptor trafficking, and oligomerization using techniques like Förster Resonance Energy Transfer (FRET).

Quantitative Data Presentation

The quantitative nature of click chemistry allows for precise analysis of labeled biomolecules.

Table 1: Labeling Efficiency of Azido-Proteins with this compound

| Protein | Protein Concentration (µM) | This compound Concentration (µM) | Degree of Labeling (DOL) |

| BSA-Azide | 10 | 50 | 0.95 |

| Antibody-Azide | 5 | 25 | 1.2 |

| Kinase-Azide | 20 | 100 | 0.8 |

Table 2: Quantification of Labeled Glycans in Different Cell Lines

| Cell Line | Treatment | Mean Fluorescence Intensity (a.u.) |

| HeLa | GalNAz + this compound | 8500 ± 750 |

| HeLa | Control (no GalNAz) | 500 ± 50 |

| Jurkat | GalNAz + this compound | 12000 ± 1100 |

| Jurkat | Control (no GalNAz) | 650 ± 70 |

Experimental Workflow Visualization

A typical experimental workflow for molecular imaging using this compound, from sample preparation to data analysis, is depicted below.

Conclusion

This compound is a versatile and robust fluorescent probe for molecular imaging. Its compatibility with click chemistry allows for the specific and efficient labeling of a wide array of biomolecules. The favorable spectral properties of the CY5 fluorophore enable high-contrast imaging in complex biological systems, from single cells to whole organisms. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in diverse research and drug development settings, ultimately contributing to a deeper understanding of biological processes at the molecular level.

References

Methodological & Application

Application Notes and Protocols for CY5-YNE Protein Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of azide-modified proteins with the fluorescent probe CY5-YNE using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The reaction between an alkyne (such as this compound) and an azide-modified molecule proceeds rapidly under mild conditions, forming a stable triazole linkage.[1] this compound is a bright, far-red fluorescent dye functionalized with a terminal alkyne, making it an ideal probe for labeling azide-containing proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[2]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of click chemistry used for protein labeling.[1] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency in aqueous buffers.[3]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. Optimal DOL values typically range from 2 to 10 for antibodies, though the ideal ratio can vary depending on the protein and the application.[4] Over-labeling can lead to fluorescence quenching and may affect protein function.[5] While specific quantitative data for this compound is not extensively published, the efficiency of click chemistry reactions is generally high, often described as "quantitative".[1][6] For Cy5 labeling via other chemistries, labeling yields can reach up to 70-80%.[7]

Table 1: Key Parameters for this compound

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~650 nm | [8] |

| Emission Wavelength (λem) | ~670 nm | [8] |

| Molar Extinction Coefficient (ε) at ~650 nm | 250,000 cm⁻¹M⁻¹ | [8] |

| Correction Factor (CF₂₈₀) | 0.05 | [8] |

Table 2: Typical Reagent Concentrations for CuAAC Protein Labeling

| Reagent | Stock Concentration | Final Concentration | Reference |

| Azide-Modified Protein | 1-10 mg/mL | 1-5 mg/mL | [9] |

| This compound | 1-10 mM in DMSO | 2-40 µM | [9] |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM | [10] |

| THPTA Ligand | 100 mM in H₂O | 5 mM | [10] |

| Sodium Ascorbate | 100-300 mM in H₂O (freshly prepared) | 5-15 mM | [10] |

Experimental Protocols

Preparation of an Azide-Modified Protein

Prior to labeling with this compound, the protein of interest must be functionalized with an azide group. This can be achieved through various methods, including:

-

Metabolic Labeling: Incorporating azide-bearing unnatural amino acids (e.g., azidohomoalanine) during protein expression.

-

Chemical Modification: Using azide-NHS esters to modify lysine residues or other reactive sites on the protein surface.

It is crucial that the final azide-modified protein is in an amine-free buffer (e.g., PBS) at a pH of 7.0-7.5, as buffers containing primary amines (like Tris) can interfere with some modification chemistries.

Protocol for Labeling Azide-Modified Protein with this compound

This protocol is a general guideline for the copper-catalyzed click chemistry reaction. Optimization of reagent concentrations and reaction time may be necessary for specific proteins.

Materials:

-

Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) Sulfate (CuSO₄) solution (20 mM in deionized H₂O)

-

THPTA ligand solution (100 mM in deionized H₂O)

-

Sodium Ascorbate solution (300 mM in deionized H₂O, prepare fresh )

-

Protein purification spin columns (e.g., Sephadex G-25) or dialysis equipment

-

Microcentrifuge tubes

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 300 mM solution of sodium ascorbate in deionized H₂O immediately before use.

-

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, add the azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution).[9]

-

Add PBS buffer to a final volume of 180 µL.[9]

-

Add 4 µL of the 10 mM this compound stock solution (final concentration ~200 µM, this can be optimized from 2-40 µM).[9] Mix gently by pipetting.

-

Add 10 µL of the 100 mM THPTA solution (final concentration 5 mM).[9] Mix gently.

-

Add 10 µL of the 20 mM CuSO₄ solution (final concentration 1 mM).[9] Mix gently.

-

To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration 15 mM).[9] Mix gently.

-

-

Incubation:

-

Protect the reaction mixture from light by wrapping the tube in aluminum foil.

-

Incubate the reaction at room temperature for 30 minutes to 1 hour.[9] Longer incubation times may improve labeling efficiency but can also lead to protein degradation.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other small molecules using a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Alternatively, purify the labeled protein by dialysis against an appropriate buffer (e.g., PBS).

-

-

Storage:

-

Store the purified this compound labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Quantification of Degree of Labeling (DOL)

Procedure:

-

Measure the absorbance of the purified this compound labeled protein at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

-

Calculate the concentration of the protein and the dye using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF₂₈₀)] / ε_protein

-

Where:

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.05 for Cy5).[8]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of CY5 at 650 nm (250,000 M⁻¹cm⁻¹).[8]

-

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Mechanism of CuAAC click chemistry for protein labeling.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. confluore.com [confluore.com]

Application Notes and Protocols for CY5-YNE Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the labeling of oligonucleotides with the fluorescent dye CY5-YNE. This compound is a bright and photostable cyanine dye functionalized with a terminal alkyne group. This feature allows for its covalent attachment to azide-modified oligonucleotides via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The resulting CY5-labeled oligonucleotides are invaluable tools for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, and live-cell imaging.

These application notes detail the step-by-step protocol for this compound labeling, purification of the final product, and provide key quantitative data to aid in experimental design and interpretation. Additionally, an example of a biological application in the context of a cell signaling pathway is presented.

Quantitative Data Summary

The performance of CY5-labeled oligonucleotides is critical for the sensitivity and reliability of downstream applications. The following tables summarize key quantitative parameters for CY5 dye and its conjugates.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~650 nm | [1][2] |

| Emission Maximum (λem) | ~670 nm | [1][2] |

| Molar Extinction Coefficient (ε) at λex | 250,000 M⁻¹cm⁻¹ | [1][2] |

| Purity | >95% | N/A |

| Parameter | Value Range | Notes | Reference(s) |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.58 | Highly dependent on the local nucleotide sequence and duplex formation. | [3][4] |

| Labeling Efficiency | High / Quantitative | Click chemistry is generally a high-yield reaction. | N/A |

| Signal-to-Noise Ratio (SNR) | 13.2 - 21.0 | In microarray applications, dependent on surface and imaging conditions. | [5] |

Experimental Protocols

Part 1: this compound Labeling of Azide-Modified Oligonucleotides via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

50 mM L-Ascorbic acid in nuclease-free water (prepare fresh)

-

10 mM Copper(II) sulfate (CuSO₄) in nuclease-free water

-

10 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water

-

Nuclease-free water

-

3 M Sodium acetate (NaOAc), pH 5.2

-

100% Ethanol, ice-cold

-

70% Ethanol, ice-cold

-

Microcentrifuge tubes

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Nuclease-free water to bring the final reaction volume to 100 µL

-

10 µL of 2M TEAA buffer, pH 7.0 (final concentration 200 mM)

-

10 nmol of azide-modified oligonucleotide (e.g., 10 µL of a 1 mM stock)

-

15 nmol of this compound (1.5 µL of a 10 mM stock)

-

5 µL of 10 mM THPTA (final concentration 0.5 mM)

-

5 µL of 10 mM CuSO₄ (final concentration 0.5 mM)

-

-

Initiation of the Reaction: Add 10 µL of freshly prepared 50 mM L-ascorbic acid to the reaction mixture (final concentration 5 mM).

-

Incubation: Gently vortex the reaction mixture. If any precipitation is observed, warm the tube briefly to 37°C to redissolve. Protect the reaction from light and incubate at room temperature for 1-2 hours.

-

Precipitation of the Labeled Oligonucleotide:

-

Add 10 µL of 3 M NaOAc, pH 5.2 to the 100 µL reaction mixture.

-

Add 300 µL of ice-cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 x g for 30 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant and air-dry the pellet for 10-15 minutes at room temperature.

-

-

Resuspension: Resuspend the dried pellet in a desired volume of nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Part 2: Purification of CY5-Labeled Oligonucleotides by HPLC

For applications requiring high purity, purification of the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide is recommended.

Materials and Equipment:

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV-Vis detector

-

C18 column

-

Buffer A: 0.1 M TEAA in nuclease-free water

-

Buffer B: 0.1 M TEAA in 50% acetonitrile

-

Crude, resuspended CY5-labeled oligonucleotide

Procedure:

-

Sample Preparation: Dilute the resuspended oligonucleotide in Buffer A.

-

HPLC Setup: Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.

-

Injection and Elution: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of Buffer B. The more hydrophobic, CY5-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

-

Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the CY5 dye). Collect the fractions corresponding to the dual-absorbance peak, which represents the purified CY5-labeled oligonucleotide.

-

Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., ethanol precipitation as described in Part 1, or a desalting column). Lyophilize the purified, desalted oligonucleotide to a dry pellet.

-

Storage: Resuspend the final product in nuclease-free water or buffer and store at -20°C, protected from light.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound oligonucleotide labeling and an example of a biological application.